N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-11(10-2-1-4-12-7-10)13-6-9-3-5-17(15,16)8-9/h1-2,4,7,9H,3,5-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLLYYZSZVGTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide typically involves the reaction of a thiolane derivative with a pyridine carboxamide precursor. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]pyridine-3-carboxamide with related pyridine derivatives from catalogued sources ().
Key Structural and Functional Differences:
Backbone Complexity :
- The target compound’s 1,1-dioxothiolan ring is rare among catalogued pyridine derivatives, which typically feature simpler substituents like chloro, alkoxy, or aryl groups .
- In contrast, the thiazole-containing analog () incorporates a trifluoromethylphenyl-thiazole system, which may confer enhanced binding affinity in protein targets but increases molecular weight significantly (506.93 vs. 265.30 g/mol).
Polarity and Solubility :
- The sulfone group in the target compound likely improves aqueous solubility compared to the dimethoxymethyl or trifluoromethylphenyl substituents in analogs, which are more hydrophobic .
Synthetic Accessibility :
- The thiolane-sulfone moiety may require specialized sulfonation or oxidation steps, whereas analogs with chloro or pivalamide groups () are synthetically simpler.
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiolane ring and a pyridine carboxamide group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 270.31 g/mol.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 270.31 g/mol |
| CAS Number | 1219903-17-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of a thiolane derivative with a pyridine carboxamide precursor. The reaction conditions may vary but often include specific solvents and catalysts to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of related compounds against various cancer cell lines. For instance, derivatives containing similar thiolane structures have shown promising results in inhibiting the proliferation of breast, colon, and lung cancer cells. The mechanism often involves interference with cellular signaling pathways critical for tumor growth.
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl pyridine-3-carboxamide | SGC-7901 (gastric) | 2.3 |
| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | MCF7 (breast) | 5.0 |
Study on Structural Variants
A study investigated the structural variants of N-(1,1-dioxo-1lambda6-thiolan) derivatives and their biological activity. The results indicated that modifications in the pyridine moiety significantly affected the antiproliferative properties. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as enzymes involved in cancer metabolism. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting enzymatic functions critical for tumor growth.
Q & A
Basic: What are the optimal synthetic routes for N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach starts with functionalizing the thiolane ring (1,1-dioxothiolan-3-yl) via alkylation or amidation. For example:
- Step 1: React 3-aminomethyl-1,1-dioxothiolane with pyridine-3-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under basic conditions (e.g., DIPEA in DMF).
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Yield Optimization: Catalytic agents like DMAP or HOBt improve coupling efficiency, achieving yields of ~60-75% .
Basic: How can the compound’s structure be rigorously characterized?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Validate geometry using tools like PLATON to check for twinning or disorder .
- Spectroscopy:
- NMR: Assign peaks using - and -NMR, focusing on the thiolane’s sulfone group (δ ~3.5–4.0 ppm for CH₂-SO₂) and pyridine’s aromatic protons (δ ~7.5–8.5 ppm) .
- IR: Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfone (SO₂, ~1300–1150 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or target selectivity. Mitigation strategies include:
- Metabolic Profiling: Use LC-MS to identify metabolites in hepatic microsomes.
- Dose-Response Refinement: Adjust dosing regimens in animal models to account for bioavailability differences.
- Off-Target Screening: Perform kinase or GPCR panels to identify unintended interactions.
Structural analogs (e.g., thiazolidinediones) show similar challenges, where in vitro potency doesn’t always translate to in vivo efficacy due to rapid clearance .
Advanced: How does structural modification of the pyridine or thiolane moieties affect SAR?
Methodological Answer:
Key SAR insights from related compounds (see table below):
Methodological: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PPARγ for metabolic activity). Focus on the sulfone group’s electrostatic interactions with Arg/Cys residues .
- MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
Methodological: How to validate crystallographic data for this compound?
Methodological Answer:
- Refinement: Use SHELXL with high-resolution data (≤1.0 Å). Apply TWIN commands if merohedral twinning is detected.
- Validation: Check Rint (<5%) and Rfree values. Use ADDSYM in PLATON to detect missed symmetry .
- Deposition: Submit to CCDC/PDB with full metadata (temperature factors, disorder modeling).
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Proteomics: Perform affinity pull-down assays with a biotinylated analog, followed by LC-MS/MS to identify bound proteins.
- Transcriptomics: Treat cell lines (e.g., HepG2) and analyze RNA-seq data for pathway enrichment (e.g., metabolic regulators like AMPK).
- CRISPR Screening: Use genome-wide knockout libraries to pinpoint genes essential for compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
